molecular formula C24H25N3O4S B3929974 1-(diphenylmethyl)-4-[(2-methyl-5-nitrophenyl)sulfonyl]piperazine

1-(diphenylmethyl)-4-[(2-methyl-5-nitrophenyl)sulfonyl]piperazine

Cat. No. B3929974
M. Wt: 451.5 g/mol
InChI Key: FQVBHLJKWUMVLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Compounds like this are usually part of the piperazine class, which is a class of organic compounds that contain a piperazine functional group. Piperazines are often used in the synthesis of pharmaceuticals and other organic compounds .


Synthesis Analysis

The synthesis of such compounds typically involves reactions with piperazine as a starting material. For example, dansyl chloride can be reacted with an excess of piperazine and then with bromoacetic acid to form a related compound .


Chemical Reactions Analysis

The chemical reactions involving such compounds can vary widely depending on the specific substituents present on the piperazine ring. Protodeboronation of pinacol boronic esters is one of the many protocols available .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be determined using various analytical techniques. These might include melting point, boiling point, density, and solubility .

Mechanism of Action

The mechanism of action of 1-(diphenylmethyl)-4-[(2-methyl-5-nitrophenyl)sulfonyl]piperazine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of the proteasome, which is involved in the degradation of proteins. This inhibition leads to the accumulation of misfolded and damaged proteins, which can trigger apoptosis in cancer cells. This compound has also been found to inhibit the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, which can lead to the inhibition of tumor growth. This compound has also been found to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. In addition, this compound has been found to exhibit anti-inflammatory activity, which can be useful in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-(diphenylmethyl)-4-[(2-methyl-5-nitrophenyl)sulfonyl]piperazine in lab experiments is its potent antitumor and antiviral activity. This compound has been found to be effective against a range of cancer cell lines and viruses, which makes it a promising candidate for the development of new drugs. Another advantage of using this compound is its ability to induce cell cycle arrest and apoptosis in cancer cells, which can lead to the inhibition of tumor growth.
One of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been found to exhibit cytotoxicity in normal cells, which can limit its use in certain applications. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for research on 1-(diphenylmethyl)-4-[(2-methyl-5-nitrophenyl)sulfonyl]piperazine. One area of research is the development of new drugs based on this compound. This compound has been found to exhibit potent antitumor and antiviral activity, which makes it a promising candidate for the development of new drugs. Another area of research is the optimization of the synthesis method for this compound. The current synthesis method involves several steps and can be time-consuming, so there is a need for a more efficient method.
Conclusion
In conclusion, this compound is a chemical compound that has been widely used in scientific research. This compound exhibits potent antitumor and antiviral activity and has been found to induce cell cycle arrest and apoptosis in cancer cells. This compound has several advantages and limitations for lab experiments, and there are several future directions for research on this compound. Overall, this compound is a promising compound for the development of new drugs and for further research in the field of cancer therapy and virology.

Scientific Research Applications

1-(diphenylmethyl)-4-[(2-methyl-5-nitrophenyl)sulfonyl]piperazine has been used in a variety of scientific research applications. One of the major areas of research has been in the field of cancer therapy. Studies have shown that this compound exhibits potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for the development of new anticancer drugs.
Another area of research where this compound has been used is in the field of virology. This compound has been found to exhibit antiviral activity against a range of viruses, including HIV, herpes simplex virus, and hepatitis B virus. This compound has been shown to inhibit viral replication by targeting different stages of the viral life cycle, making it a potentially useful antiviral agent.

properties

IUPAC Name

1-benzhydryl-4-(2-methyl-5-nitrophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4S/c1-19-12-13-22(27(28)29)18-23(19)32(30,31)26-16-14-25(15-17-26)24(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-13,18,24H,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVBHLJKWUMVLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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